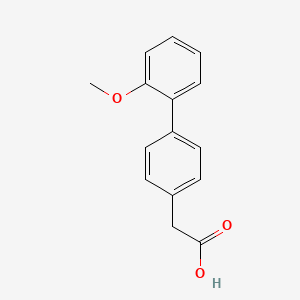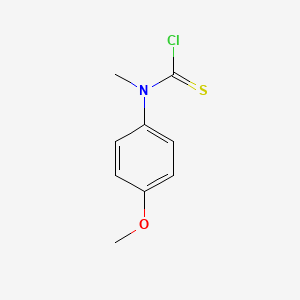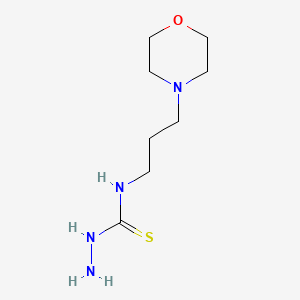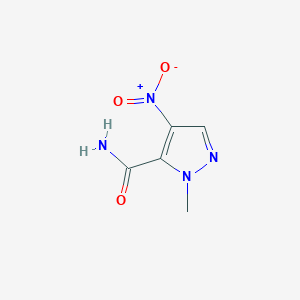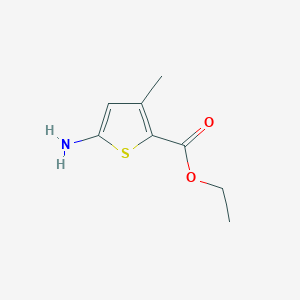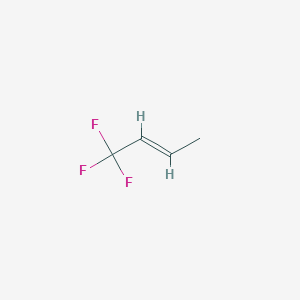
1,1,1-Trifluoro-2-butene
Overview
Description
1,1,1-Trifluoro-2-butene, also known as 2-trifluoromethyl-1-butene, is a highly reactive, colorless, and flammable gas. It is used in a variety of industrial and laboratory applications, including in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of olefins, and as a solvent in the production of fluorinated polymers. The unique chemical structure of 1,1,1-trifluoro-2-butene makes it an attractive molecule for many synthetic and research applications.
Scientific Research Applications
Enhanced Alkylation Efficiency in Iso-butane and 1-butene Catalysis
The application of 1,1,1-Trifluoro-2-butene in the alkylation of iso-butane with 1-butene catalyzed by triflic acid coupled with protic ammonium-based ionic liquids has shown significant improvements in alkylation efficiency. The addition of these ionic liquids to the catalytic system enhances trimethylpentanes selectivity and the research octane number, outperforming commercial H2SO4 catalysts and pure triflic acid. This advancement is attributed to the adjusted acidity and increased I/O ratio in the catalyst system, demonstrating a beneficial impact on the alkylation reaction (Cui et al., 2013).
Entropy and Enthalpy Changes in Chemical Compounds
Investigations into the standard molar enthalpies of formation of crystalline 1,1,1-trifluoro-4-(2-thienyl)-4-hydroxy-3-buten-2-one and related compounds offer insights into the entropy and enthalpy changes in these chemicals. Such studies are crucial for understanding the thermodynamics of chemical reactions involving fluorinated butenes (Silva, Santos, & Pilcher, 1997).
Propylene Production from 1-Butene Using Tungsten Carbene-Hydride
Research on transforming 1-butene into propylene using tungsten carbene-hydride as a catalyst reveals a promising yield at specific temperatures and pressures. This bi-functional catalyst operates through isomerization and cross-metathesis processes, demonstrating a novel application of 1,1,1-Trifluoro-2-butene in the production of propylene, an important industrial chemical (Mazoyer et al., 2011).
Solid-State Molecular Organometallic Catalysis in Gas/Solid Flow
1,1,1-Trifluoro-2-butene is relevant in the study of solid-state molecular organometallic chemistry for promoting efficient double bond isomerization under flow-reactor conditions. This research underscores the potential of using 1,1,1-Trifluoro-2-butene in the development of new catalytic processes that are efficient and environmentally friendly (Martínez-Martínez et al., 2020).
Intensifying Propylene Production in 1-Butene Transformation
Modifying HZSM-5 zeolites for the transformation of 1-butene can significantly intensify propylene production. This research highlights how altering the physical and acid properties of catalysts can selectively reroute oligomerization-cracking reactions, maximizing propylene yield and minimizing coke formation, a key aspect in chemical processing industries (Epelde et al., 2014).
properties
IUPAC Name |
(E)-1,1,1-trifluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3/c1-2-3-4(5,6)7/h2-3H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTYZHTZZOUENE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-butene | |
CAS RN |
406-39-3 | |
| Record name | 406-39-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



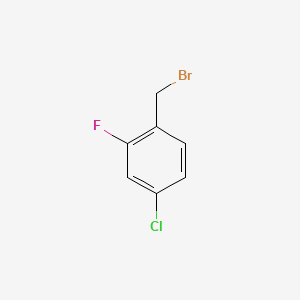
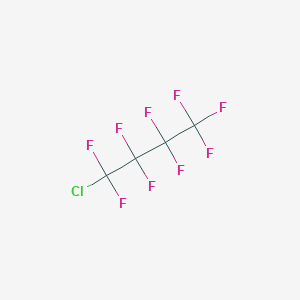
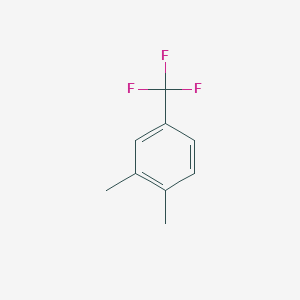
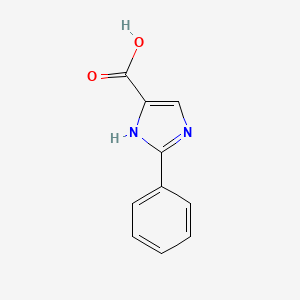
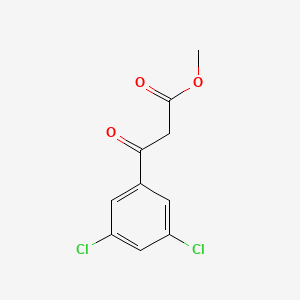
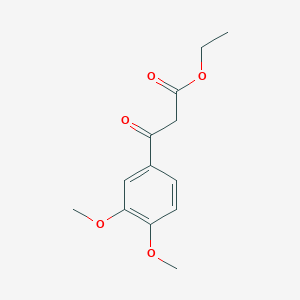
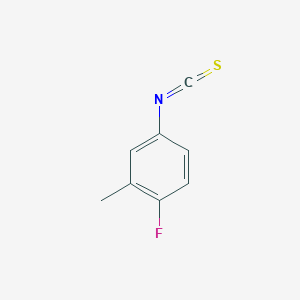
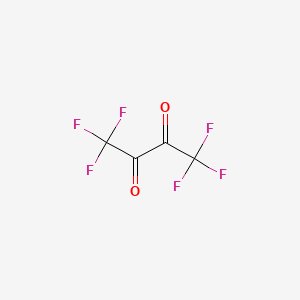
![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)
